4,5-Dimethyloctane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of organic compounds with complex structures is a common theme in the provided papers. For instance, paper describes the synthesis of a hexaselenacyclooctane derivative through the treatment of a chlorinated ethene with elemental selenium. Similarly, paper outlines a multi-step synthesis process for a dimethyloctatriene dial starting from dibromobutene. These methods reflect the type of synthetic strategies that might be employed in the synthesis of 4,5-Dimethyloctane, which could involve building the carbon chain and introducing methyl groups at the appropriate positions.

Molecular Structure Analysis

X-ray diffraction analysis is a powerful tool for determining the molecular structure of organic compounds, as demonstrated in paper . The molecular structures of organoboron compounds are detailed in paper , where steric hindrance plays a significant role in the bond lengths and overall molecular geometry. These studies highlight the importance of considering steric effects and molecular geometry, which would also be pertinent when analyzing the molecular structure of 4,5-Dimethyloctane.

Chemical Reactions Analysis

The reactivity of organic compounds with various reagents is discussed in paper , where the hexaselenacyclooctane derivative undergoes reactions with methyl iodide, dimethyl acetylenedicarboxylate, and elemental sulfur. These reactions are indicative of the compound's reactivity and could provide a comparative basis for understanding the types of chemical reactions that 4,5-Dimethyloctane might undergo, such as substitutions or additions involving the methyl groups or the octane backbone.

Physical and Chemical Properties Analysis

The physical properties and molecular structures of organoboron compounds are reported in paper , including crystallography data and bond distances. The spectroscopic studies in paper focus on the prototropic tautomerism of thiazolones, which is a specific type of chemical behavior related to the physical properties of the compounds. These studies underscore the importance of analyzing the physical and chemical properties of a compound like 4,5-Dimethyloctane, which would involve understanding its phase behavior, melting and boiling points, solubility, and spectroscopic characteristics.

Wissenschaftliche Forschungsanwendungen

Biotransformation in Microbial Processes

One area of application for 4,5-dimethyloctane derivatives is in biotransformation processes. A study by Esmaeili and Hashemi (2011) explored the biotransformation of myrcene by Pseudomonas aeruginosa, where myrcene was converted into dihydrolinalool and 2,6-dimethyloctane. This process is significant for the production of substances used in the perfumery industry, folk medicine, and aromatherapy (Esmaeili & Hashemi, 2011).

Control of Warehouse Pests

4,5-Dimethyloctane derivatives have also been investigated for their effectiveness in controlling warehouse pests. Subekti et al. (2020) conducted research comparing extraction methods of dimethyloctane dioic acid and analyzing its effectiveness against Callosobruchus maculatus, a common warehouse pest (Subekti et al., 2020).

Applications in Chemistry and Biochemistry

- Shainyan et al. (2001) discussed the transformations of 4,5-substituted 2,2-dimethyl-1,3-dioxolanes, highlighting their relevance in chemical synthesis and potential applications in various chemical processes (Shainyan, Ustinov, & Nindakova, 2001).

- Doppelt et al. (1996) investigated a bis(μ-beta-diketonato)bis complex involving dimethyl-1,5-cyclooctadiene, demonstrating its potential use in inorganic chemistry and material science (Doppelt, Baum, & Ricard, 1996).

Photobinding Studies

In photobiology, 4,5-dimethylangelicin, a derivative of 4,5-dimethyloctane, has been studied for its photochemical properties and its ability to photobind with DNA, as investigated by Bordin et al. (1979). This research is crucial for understanding DNA interactions with certain compounds under light exposure (Bordin et al., 1979).

Biofuel Research

4,5-Dimethyloctane derivatives have been explored in biofuel research as well. Tracy et al. (2009) studied the hydrogenation of myrcene and limonene to their fully saturated forms, including 2,6-dimethyloctane, for potential use as diesel fuel additives. This highlights the role of these compounds in developing renewable energy sources (Tracy, Chen, Crunkleton, & Price, 2009).

Safety and Hazards

Eigenschaften

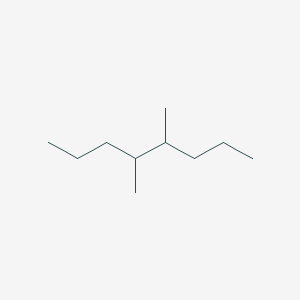

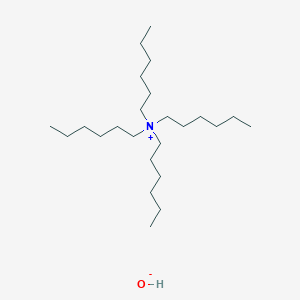

IUPAC Name |

4,5-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-9(3)10(4)8-6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYJTLUPPPUSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871248 | |

| Record name | 4,5-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyloctane | |

CAS RN |

15869-96-2 | |

| Record name | Octane, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)